4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Brand Name: Vulcanchem
CAS No.: 1093095-05-6
VCID: VC2688699
InChI: InChI=1S/C11H14F2N2/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9/h1-4H,5-8,14H2
SMILES: C1CN(CC1(F)F)CC2=CC=C(C=C2)N
Molecular Formula: C11H14F2N2
Molecular Weight: 212.24 g/mol

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

CAS No.: 1093095-05-6

Cat. No.: VC2688699

Molecular Formula: C11H14F2N2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine - 1093095-05-6

Specification

CAS No. 1093095-05-6
Molecular Formula C11H14F2N2
Molecular Weight 212.24 g/mol
IUPAC Name 4-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline
Standard InChI InChI=1S/C11H14F2N2/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9/h1-4H,5-8,14H2
Standard InChI Key HHQSULGYGNSELZ-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)CC2=CC=C(C=C2)N
Canonical SMILES C1CN(CC1(F)F)CC2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is an organic compound featuring a phenylamine group linked to a 3,3-difluoropyrrolidine moiety via a methylene bridge. The structure consists of a benzene ring with an amino group at the para position, connected to a pyrrolidine ring that contains two fluorine atoms at the 3-position. This unique structural arrangement contributes significantly to its pharmacological properties.

Physical and Chemical Properties

The compound has well-defined physicochemical properties, as summarized in the following table:

PropertyValue
CAS Number1093095-05-6
Molecular FormulaC11H14F2N2
Molecular Weight212.24 g/mol
Chemical ClassFluorinated amines
Physical StateNot specified in literature
SolubilityExpected to be soluble in organic solvents

The presence of fluorine atoms in the pyrrolidine ring is a critical structural feature that significantly enhances the compound's metabolic stability and binding affinity to target proteins. Fluorination often improves lipophilicity, which can positively influence membrane permeability and bioavailability of drug candidates.

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves a nucleophilic substitution reaction between 4-bromomethylphenylamine and 3,3-difluoropyrrolidine. This reaction generally proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to ensure complete conversion and optimal yield.

Industrial Scale Production

For industrial-scale production, the synthesis methods may employ similar chemical routes but utilize continuous flow reactors and automated systems to optimize yield, purity, and process efficiency. These large-scale methods often incorporate additional purification steps to ensure the removal of reaction by-products and unreacted starting materials.

Chemical Reactivity

Functional Group Reactivity

The amine group of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine can participate in various chemical transformations:

  • N-acylation reactions to form amides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic addition to electrophiles

  • Diazotization followed by various transformations (Sandmeyer reactions)

Oxidation and Reduction Reactions

The compound can undergo oxidation reactions, particularly at the amine functional group, leading to the formation of N-oxides when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions, mediated by reagents such as lithium aluminum hydride or sodium borohydride, can produce various amine derivatives depending on the reaction conditions.

Electrophilic Aromatic Substitution

Biological Activity

DPP-IV Inhibition

One of the most significant biological activities of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. In vitro studies have demonstrated the effectiveness of such compounds in modulating glucose metabolism.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine as a DPP-IV inhibitor involves:

  • Binding to the active site of the DPP-IV enzyme

  • Preventing the degradation of incretin hormones (GLP-1 and GIP)

  • Prolonging the half-life of these hormones in circulation

  • Enhancing glucose-dependent insulin secretion

  • Reducing inappropriate glucagon secretion

The presence of fluorine atoms in the pyrrolidine ring enhances binding affinity through hydrogen bonding and van der Waals interactions, which is critical for the compound's therapeutic efficacy.

Structure-Activity Relationships

Importance of Fluorination

The difluoro substitution at the 3-position of the pyrrolidine ring plays a crucial role in the biological activity of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine. Similar fluorinated compounds have demonstrated enhanced biological activity and altered physical properties compared to their non-fluorinated counterparts. The fluorine atoms:

  • Increase metabolic stability by blocking potential sites of oxidation

  • Enhance binding affinity to target proteins

  • Modulate the pKa of nearby functional groups

  • Increase lipophilicity, potentially improving membrane permeability

Role of the Phenylamine Moiety

The phenylamine group in 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine contributes to its biological activity through:

  • Hydrogen bonding interactions with target proteins

  • π-stacking interactions with aromatic residues in binding pockets

  • Serving as a scaffold for further structural modifications

Therapeutic Applications

Type 2 Diabetes Management

As a potential DPP-IV inhibitor, 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine has promising applications in the treatment of type 2 diabetes. The compound could serve as a lead structure for developing novel antidiabetic drugs with improved efficacy and safety profiles.

Comparative Analysis

Comparison with Related Compounds

The table below compares 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamineC11H14F2N2212.24 g/molReference compound
3-(3,3-Difluoropyrrolidin-1-yl)anilineC10H12F2N2198.21 g/molLacks methylene bridge; amine at meta position
1-((3S,4S)-4-amino-1-(4-(3,3-difluoropyrrolidin-1-yl)-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-oneC16H21F4N7O403.38 g/molMore complex structure with triazine core and additional pyrrolidine/piperidine rings

Structure-Based Drug Design Implications

The structural similarities and differences among these compounds provide valuable insights for structure-based drug design efforts. The positioning of the amino group, the presence of the methylene linker, and the pattern of fluorination all contribute to the specific pharmacological profile of each compound, guiding the development of next-generation therapeutics.

Research Challenges and Future Directions

Current Limitations

Research on 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine faces several challenges:

  • Limited published data on pharmacokinetic properties

  • Incomplete understanding of its selectivity profile against related enzymes

  • Need for comprehensive toxicity assessments

  • Optimization of synthetic routes for large-scale production

Future Research Opportunities

Future research on 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine could focus on:

  • Detailed structure-activity relationship studies to optimize potency and selectivity

  • Investigation of alternative therapeutic applications beyond diabetes

  • Development of improved synthetic methods with higher yields and purity

  • Exploration of derivative compounds with enhanced pharmacokinetic properties

  • In vivo efficacy studies in appropriate disease models

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